Boc-N-Me-D-His(Boc)-OH
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Overview
Description
Boc-N-Me-D-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the imidazole ring. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-His(Boc)-OH typically involves the protection of the histidine amino group with a Boc group. The process may include:
Protection of the Amino Group: The amino group of histidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The nitrogen atom of the imidazole ring is methylated using methyl iodide (CH3I) or other methylating agents.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Automated peptide synthesizers may be used for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the imidazole ring or other functional groups.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected histidine derivatives.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected histidine derivative.
- Acts as a building block for complex organic molecules.
Biology:
- Studied for its role in enzyme catalysis and protein interactions.
- Used in the design of histidine-containing peptides for research.
Medicine:
- Potential applications in drug design and development.
- Investigated for its role in histidine metabolism and related disorders.
Industry:
- Utilized in the production of pharmaceuticals and biochemical reagents.
- Employed in the synthesis of specialized peptides and proteins.
Mechanism of Action
Molecular Targets and Pathways: The compound’s effects are primarily related to its role as a histidine derivative. It may interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Boc protecting group provides stability, allowing for controlled reactions and modifications.
Comparison with Similar Compounds
Boc-His(Boc)-OH: A similar compound without the methyl group on the imidazole ring.
Fmoc-His(Boc)-OH: Another protected histidine derivative with a different protecting group (fluorenylmethyloxycarbonyl).
Uniqueness:
- The presence of the methyl group on the imidazole ring may confer unique reactivity and stability.
- The Boc protecting group provides specific advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.
Biological Activity
Boc-N-Me-D-His(Boc)-OH, or N-Boc-N-methyl-D-histidine, is a derivative of the amino acid histidine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its amino group. This compound is significant in peptide synthesis and has implications for various biological activities due to its structural properties. This article explores its biological activity, synthesis methods, and potential applications.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 269.32 g/mol
- Structural Features :
- Contains a methyl group attached to the nitrogen atom of histidine.
- The Boc group protects the amino functionality, facilitating peptide synthesis.
Synthesis of this compound
The synthesis typically involves several steps, including:
- Protection of Histidine : The amino group of histidine is protected using the Boc group.
- Methylation : The nitrogen atom is methylated to form N-methyl-D-histidine.
- Deprotection : The Boc group can be removed under acidic conditions when needed.
These steps are crucial as they ensure that the amino group remains reactive during peptide coupling reactions while preventing unwanted side reactions.
Biological Activity
This compound has been studied for its role in various biological processes:
- Enzyme Catalysis : Histidine derivatives are known for their catalytic roles in enzymes due to their ability to coordinate metal ions and participate in acid-base catalysis. The methylation at the nitrogen atom may influence these activities by altering the electronic properties of the imidazole ring.
- Metal Ion Coordination : Research indicates that histidine and its derivatives can form complexes with metal ions, which is essential for many biological functions, including enzyme activity and protein stabilization.
- Protein Folding and Stability : Studies suggest that histidine residues play a critical role in maintaining protein structure and function. The presence of this compound in peptides may enhance their stability against proteolytic degradation due to the steric hindrance provided by the methyl group .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Boc-L-Histidine | C₁₂H₁₅N₃O₂ | Non-methylated form; widely used in peptide synthesis |
Boc-N-Methyl-Lysine | C₁₄H₁₉N₃O₂ | Contains lysine; used for similar applications |
Fmoc-N-Methyl-D-Histidine | C₁₄H₁₉N₃O₂ | Fmoc protecting group instead of Boc; solid-phase synthesis |
The unique methylation at the nitrogen atom distinguishes this compound from its counterparts, potentially affecting its biological interactions and stability.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research indicates that derivatives like this compound can enhance enzyme activity through improved metal ion coordination. For instance, studies have shown that histidine derivatives can stabilize transition states in enzymatic reactions .
- Peptide Therapeutics : Peptides synthesized using this compound have been evaluated for therapeutic potential, particularly in mimicking natural hormones or neuropeptides. These peptides exhibit promising biological activities, including receptor binding affinity and stability against enzymatic degradation .
- Stability Assessments : Stability studies have demonstrated that peptides containing this compound maintain structural integrity under physiological conditions, making them suitable candidates for drug development .
Properties
Molecular Formula |
C17H27N3O6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m1/s1 |
InChI Key |
OMDHNZXOCLBECO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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